2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
Description
Significance of Fluorine in Organic Molecules and Their Research Relevance
The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. numberanalytics.comwikipedia.org Fluorine is the most electronegative element, yet it is relatively small in size, comparable to a hydrogen atom. soci.org This combination allows it to profoundly alter a molecule's electronic properties without significantly increasing its steric bulk. soci.org
The introduction of a carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, can enhance a molecule's metabolic stability, leading to a longer biological half-life. wikipedia.orgnumberanalytics.com Furthermore, fluorine can increase a compound's lipophilicity, which can improve its ability to permeate biological membranes and enhance bioavailability. numberanalytics.comnumberanalytics.com Judicious placement of fluorine atoms can also modulate the acidity or basicity of nearby functional groups, fine-tuning interactions with biological targets like enzymes and receptors. soci.orgnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and 35% of agrochemicals contain at least one fluorine atom, underscoring the element's immense impact on life sciences research. soci.org
Key Properties Conferred by Fluorine:
| Property | Impact on Molecule | Reference |
|---|---|---|
| High Electronegativity | Alters electronic distribution, acidity/basicity of adjacent groups. | soci.orgnumberanalytics.com |
| Metabolic Stability | The strong C-F bond resists enzymatic degradation, increasing half-life. | wikipedia.orgnumberanalytics.com |
| Enhanced Lipophilicity | Can improve membrane permeability and bioavailability. | numberanalytics.comnumberanalytics.com |
| Conformational Control | Influences molecular shape and binding to target proteins. | numberanalytics.com |
The Pyrazole (B372694) Scaffold: Current Research Perspectives and Synthetic Utility
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is classified as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation is due to its frequent appearance in molecules with a wide range of biological activities and its synthetic accessibility. mdpi.comresearchgate.netmdpi.com The pyrazole core is a versatile building block, capable of participating in hydrogen bonding as both a donor and an acceptor, which facilitates strong interactions with biological targets. nih.gov
Pyrazole derivatives have demonstrated a vast array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties. researchgate.netmdpi.com This versatility has encouraged extensive research into new synthetic methods for creating and functionalizing pyrazole-containing compounds. mdpi.commdpi.com The presence of the pyrazole moiety in numerous marketed drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, solidifies its importance and continues to drive its exploration in drug discovery programs. mdpi.commdpi.com
Examples of Marketed Drugs Containing a Pyrazole Scaffold:
| Drug Name | Therapeutic Class | Reference |
|---|---|---|
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | mdpi.com |
| Ruxolitinib | Anticancer (JAK inhibitor) | nih.gov |
| Apixaban | Anticoagulant (Factor Xa inhibitor) | mdpi.com |
| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) | |
Contextualizing Alpha-Substituted Acetic Acid Motifs in Contemporary Chemical Research
Alpha-substituted carboxylic acids are fundamental building blocks in organic synthesis. mdpi.com The functional group at the alpha position (the carbon adjacent to the carboxyl group) provides a handle for diverse chemical transformations, enabling the construction of more complex molecular architectures. When this substituent is a heteroatom or a heterocyclic ring, the resulting motif often serves as a crucial component in biologically active compounds.
For instance, research into 2-(1H-pyrazol-1-yl)acetic acids has identified them as potent antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a target for treating allergic inflammation. nih.gov The acetic acid portion of these molecules provides a key acidic functional group for interacting with the receptor, while the pyrazole core can be modified to tune potency and selectivity. nih.gov The introduction of further substitution at the alpha-carbon, such as a fluorine atom, represents a logical next step in the rational design of such molecules, aiming to enhance properties like metabolic stability and binding affinity.
Overview of 2-Fluoro-2-(1H-pyrazol-1-yl)acetic Acid: A Focus on its Academic Research Trajectory
The compound This compound is a structurally intriguing molecule that, while not extensively documented in dedicated research publications, stands as a prime candidate for academic and industrial investigation. Its structure represents the convergence of the three aforementioned motifs: the bio-enhancing fluorine atom, the privileged pyrazole scaffold, and the versatile acetic acid linker.
The academic interest in this specific compound stems from its potential as a novel, chiral building block for drug discovery. The introduction of an α-fluoro group to the well-established 2-(1H-pyrazol-1-yl)acetic acid scaffold is a deliberate design choice. nih.gov This modification is expected to impart several beneficial effects:
Increased Metabolic Stability: The C-F bond at the α-position is resistant to enzymatic oxidation.
Modulated Acidity: The electronegative fluorine atom can lower the pKa of the carboxylic acid, potentially altering its interaction with biological targets.
Stereoelectronic Effects: The presence of a chiral center at the point of fluorination allows for the synthesis of enantiopure compounds, which can lead to improved selectivity and reduced off-target effects.
While direct synthetic reports for this compound are not prominent in peer-reviewed literature, the existence of closely related analogues such as 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and 2-fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid in chemical supplier catalogs indicates that synthetic routes to this class of compounds are established and they are available for research purposes. bldpharm.combldpharm.com The research into non-fluorinated pyrazole acetic acids as CRTh2 antagonists provides a clear therapeutic context and a strong rationale for the synthesis and biological evaluation of their fluorinated counterparts. nih.gov The academic trajectory of this compound is therefore projected to involve its synthesis and evaluation as a novel scaffold for creating next-generation therapeutic agents with potentially superior pharmacological profiles.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-pyrazol-1-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c6-4(5(9)10)8-3-1-2-7-8/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCKAZKGYFCKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 2 1h Pyrazol 1 Yl Acetic Acid
Retrosynthetic Approaches and Key Disconnections for the 2-Fluoro-2-(1H-pyrazol-1-yl)acetic Acid Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical.
The first key disconnection is at the N1-Cα bond of the acetic acid moiety. This suggests an N-alkylation of the pyrazole (B372694) ring with a suitable two-carbon synthon already containing the fluorine atom and a carboxylate group (or a precursor). This approach is advantageous as it utilizes the readily available pyrazole core.
A second strategic disconnection involves the C-F bond. This approach would entail the synthesis of a pyrazol-1-yl acetic acid precursor followed by a late-stage fluorination at the α-position. This strategy's success is contingent on the availability of effective and selective fluorinating agents for such substrates.
A third, more complex, approach involves the construction of the pyrazole ring itself from acyclic precursors that already contain the 2-fluoroacetic acid fragment. This would typically involve the cyclocondensation of a hydrazine (B178648) with a suitably functionalized 1,3-dicarbonyl compound or its equivalent.
Direct Fluorination Strategies for the Synthesis of this compound
Direct fluorination involves introducing the fluorine atom at a late stage of the synthesis onto a pre-formed pyrazolyl acetic acid scaffold. This can be approached through either electrophilic or nucleophilic methods.
Electrophilic fluorination is a common method for the synthesis of α-fluorocarbonyl compounds. This strategy would involve the preparation of an ester of 2-(1H-pyrazol-1-yl)acetic acid, followed by the generation of an enolate or a related nucleophilic species, which then reacts with an electrophilic fluorine source ("F+").
The precursor, a pyrazolylacetate ester, can be synthesized by the N-alkylation of pyrazole with a haloacetate ester. The subsequent α-fluorination would likely involve deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form the corresponding enolate. This enolate is then quenched with an electrophilic fluorinating agent.
Several electrophilic fluorinating reagents are commercially available and widely used. nih.govmdpi.comresearchgate.net The choice of reagent can be critical for achieving good yield and selectivity.
Table 1: Common Electrophilic Fluorination Reagents
| Reagent Name | Acronym | Typical Reaction Conditions |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Acetonitrile, Room Temperature |
| N-Fluorobenzenesulfonimide | NFSI | THF, -78 °C to Room Temperature |
| N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) | Acetonitrile, Room Temperature |
A recent study demonstrated the boron-catalyzed α-C-H fluorination of aryl acetic acids using Selectfluor, which could potentially be adapted for heteroaryl acetic acids. rsc.org Another relevant report describes a divergent strategy for the fluorination of phenylacetic acid derivatives using a charge-transfer complex of Selectfluor and 4-(dimethylamino)pyridine, yielding α-fluoro-α-arylcarboxylic acids under non-aqueous conditions. organic-chemistry.org
Nucleophilic fluorination offers an alternative pathway, typically involving the displacement of a leaving group at the α-position with a fluoride (B91410) ion. A common precursor for this approach would be an α-hydroxy-2-(1H-pyrazol-1-yl)acetic acid ester, which can be prepared by the reaction of pyrazole with an ester of glyoxylic acid.
The hydroxyl group is a poor leaving group and must be activated. This can be achieved by converting it into a sulfonate ester (e.g., tosylate, mesylate, or triflate) or by using a deoxofluorinating agent.
Table 2: Common Deoxofluorinating Reagents for Nucleophilic Fluorination
| Reagent Name | Acronym | Typical Reaction Conditions |
| Diethylaminosulfur trifluoride | DAST | Dichloromethane, -78 °C to Room Temperature |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | THF, Room Temperature |
| Pyridine-HF | THF, Room Temperature |
The synthesis of α-fluorocarboxylic esters from the corresponding α-hydroxy esters is a well-established transformation, and these conditions could be applied to the pyrazole-containing substrate.
Construction of the Pyrazole Ring System Pre- or Post-Incorporation of the 2-Fluoroacetic Acid Moiety
This section explores strategies where the pyrazole ring is either formed on a substrate already containing the fluorinated acetic acid part or where a pre-formed pyrazole is functionalized.
This approach involves the classical synthesis of a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine. cdnsciencepub.comresearchgate.netresearchgate.net To obtain the desired product, a fluorinated 1,3-dicarbonyl equivalent bearing a protected carboxylic acid function would be required.
For instance, a compound such as ethyl 4-fluoro-3-oxobutanoate could potentially react with hydrazine to form a mixture of pyrazole regioisomers. The subsequent challenge would be the selective alkylation at the desired nitrogen atom if a substituted hydrazine is not used. The reaction of fluorinated β-diketones with hydrazines is known to produce a variety of trifluoromethylpyrazoles, and similar principles would apply here. cdnsciencepub.comresearchgate.net The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically improve regioselectivity in pyrazole formation. conicet.gov.ar
This is arguably the most direct and convergent approach. It begins with the N-alkylation of pyrazole. Pyrazole is readily deprotonated by a mild base to form the pyrazolide anion, which is a potent nucleophile. This anion can then react with an electrophile bearing the acetic acid moiety.
A suitable electrophile would be an ester of 2-bromo-2-fluoroacetic acid. The reaction would proceed via nucleophilic substitution to yield the ethyl ester of this compound. Subsequent hydrolysis of the ester under standard conditions (e.g., with lithium hydroxide (B78521) in a THF/water mixture) would afford the target carboxylic acid.
The N-alkylation of pyrazoles is a well-documented reaction. researchgate.netmdpi.comresearchgate.netsemanticscholar.org While direct alkylation with 2-bromo-2-fluoroacetate on pyrazole is not explicitly detailed in the literature for this specific combination, the alkylation of pyrazoles with various alkyl halides is common, and this reaction is expected to be feasible. researchgate.net
Table 3: Illustrative N-Alkylation of Pyrazoles with Haloacetic Acid Derivatives (Analogous Reactions)
| Pyrazole Derivative | Alkylating Agent | Base/Conditions | Product | Yield (%) | Reference |
| Pyrazole | Ethyl bromoacetate | K₂CO₃, Acetone | Ethyl (1H-pyrazol-1-yl)acetate | ~85 | Analogous to researchgate.net |
| 4-Chloropyrazole | 1-Phenylethyl trichloroacetimidate | CSA, CH₂Cl₂ | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | 77 | mdpi.com |
The synthesis of the required starting material, ethyl 2-bromo-2-fluoroacetate, is also well-established. This general strategy of building upon a pre-formed heterocyclic core is often preferred for its convergency and predictability.
Enantioselective Synthesis of Chiral this compound
The creation of a chiral center containing a fluorine atom is a significant area of research in synthetic organic chemistry. For this compound, enantioselective methods are crucial for accessing single enantiomers, which are often required for biological applications.
Asymmetric Catalysis in C-F Bond Formation
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched α-fluorinated compounds. One plausible approach for the synthesis of this compound involves the catalytic enantioselective fluorination of a suitable precursor, such as a 2-(1H-pyrazol-1-yl)acetic acid derivative.
A potential catalytic system could be adapted from methods developed for the asymmetric fluorination of α-aryl acetic acid derivatives. For instance, a chiral nickel complex, such as that derived from NiCl₂ and a chiral bisphosphine ligand like BINAP, could catalyze the reaction. nih.gov The substrate, likely an ester or amide derivative of 2-(1H-pyrazol-1-yl)acetic acid, would be treated with an electrophilic fluorinating agent, for example, N-fluorobenzenesulfonimide (NFSI). The reaction would likely proceed through the formation of a chiral nickel enolate, which is then asymmetrically attacked by the fluorine source.
Table 1: Proposed Catalytic System for Asymmetric Fluorination
| Component | Proposed Role | Example |
| Precursor | Substrate for fluorination | Ethyl 2-(1H-pyrazol-1-yl)acetate |
| Catalyst | Chiral Lewis acid | NiCl₂- (R)-BINAP |
| Fluorinating Agent | Electrophilic fluorine source | N-Fluorobenzenesulfonimide (NFSI) |
| Base | Enolate formation | 2,6-Lutidine |
| Additive | Silyl enol ether formation | R₃SiOTf |
The success of this method would depend on the ability of the pyrazole-containing substrate to coordinate effectively with the chiral catalyst and the subsequent facial selectivity of the fluorination step.
Chiral Auxiliary-Mediated Asymmetric Synthesis
An alternative strategy for controlling stereochemistry is the use of a chiral auxiliary. This classical approach involves covalently attaching a chiral molecule to the substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
For the synthesis of this compound, a plausible route would involve the use of a well-established chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-based auxiliary. The synthesis could commence by acylating the chiral auxiliary with 2-(1H-pyrazol-1-yl)acetyl chloride. The resulting chiral imide would then be subjected to diastereoselective fluorination.
The enolate of the N-acylated auxiliary, formed by treatment with a suitable base like lithium diisopropylamide (LDA), could be reacted with an electrophilic fluorinating agent such as Selectfluor®. The steric bulk of the chiral auxiliary would direct the approach of the fluorinating agent to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the fluorinated product would cleave the auxiliary, affording the desired enantiomer of this compound. The chiral auxiliary can often be recovered and reused. mdpi.com
Diastereoselective Routes to this compound
Diastereoselective strategies can be employed when a pre-existing stereocenter in the molecule influences the formation of a new one. While the target molecule itself does not possess a second stereocenter, a diastereoselective approach can be envisioned through the fluorination of a precursor containing a temporary chiral element.
One potential diastereoselective route could involve the [3+2] cycloaddition of a fluorinated nitrile imine with a chiral α,β-unsaturated ester. nih.gov For instance, the reaction of a chiral acrylate (B77674) ester with a trifluoroacetonitrile (B1584977) imine could lead to a diastereomerically enriched pyrazoline, which could then be aromatized and further functionalized to the target acid. The stereochemical outcome would be directed by the chiral ester group.
Another approach could be the diastereoselective fluorination of a pyrazoline precursor. The synthesis of pyrazolines can be achieved with high diastereoselectivity, and subsequent fluorination could potentially be influenced by the existing stereocenters in the pyrazoline ring before aromatization. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. These principles can be applied to the synthesis of this compound through the use of safer solvents, catalytic processes, and atom-economical reactions.
Solvent-Free and Aqueous Medium Reactions
The use of environmentally benign solvents, or the elimination of solvents altogether, is a key aspect of green chemistry. The synthesis of pyrazole derivatives has been successfully demonstrated in aqueous media and under solvent-free conditions. thieme-connect.comnih.gov
For the synthesis of the pyrazole ring of the target molecule, a condensation reaction between a suitable 1,3-dicarbonyl precursor and hydrazine could potentially be carried out in water. thieme-connect.com The use of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability. In some cases, the use of surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate reactions in aqueous media. thieme-connect.com
Solvent-free, or mechanochemical, synthesis is another green alternative where mechanical force, such as ball milling, is used to promote reactions. nih.gov This technique has been applied to the synthesis of pyrazoles and could potentially be adapted for the formation of the pyrazole core of the target molecule, reducing the need for bulk solvents.
Catalytic and Atom-Economical Processes
Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to carry out the transformation multiple times. The asymmetric catalytic fluorination discussed in section 2.4.1 is an excellent example of a green approach to C-F bond formation. nih.gov
Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. Cycloaddition reactions, such as the [3+2] cycloaddition to form the pyrazole ring, are highly atom-economical as all the atoms of the reactants are incorporated into the product. nih.gov
Furthermore, the synthesis of α-fluorocarboxylic acids from malonic acid derivatives via a silver-catalyzed decarboxylative fluorination has been reported. organic-chemistry.org This type of reaction, if adaptable to a pyrazole-containing malonic acid derivative, would be a highly atom-economical route to the target compound, with carbon dioxide as the main byproduct.
Table 2: Green Chemistry Approaches for Pyrazole Synthesis
| Green Principle | Synthetic Application | Potential Benefit |
| Safer Solvents | Aqueous synthesis of pyrazole ring | Reduced use of volatile organic compounds (VOCs) |
| Energy Efficiency | Ultrasonic irradiation for pyrazole formation nih.govulisboa.pt | Reduced reaction times and energy consumption |
| Catalysis | Asymmetric catalytic fluorination | High efficiency and enantioselectivity with low catalyst loading |
| Atom Economy | [3+2] Cycloaddition for pyrazole synthesis | Maximizes incorporation of starting material into the product |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Computational and Theoretical Investigations of 2 Fluoro 2 1h Pyrazol 1 Yl Acetic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. nih.gov For similar pyrazole (B372694) derivatives, DFT calculations have been used to determine these energy gaps, which were found to be in the range of 4.30 to 5.07 eV, indicating significant stability. researchgate.netresearchgate.net However, specific HOMO-LUMO energy values for 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid have not been reported in the reviewed literature.
Table 1: Hypothetical Frontier Molecular Orbital Data No specific data is available for this compound. The table below is a template for how such data would be presented.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
| Energy Gap (ΔE) | Data Not Available |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack.
For related heterocyclic carboxylic acids, MEP analysis has been used to identify the negative potential concentrated around electronegative atoms like oxygen and nitrogen, and positive potential near hydrogen atoms. researchgate.net For this compound, one would expect negative potential around the carbonyl oxygen of the carboxylic acid, the nitrogen atoms of the pyrazole ring, and the fluorine atom. However, a specific MEP analysis for this compound is not available in the published literature.
Global reactivity descriptors, derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactivity. Fukui functions take this a step further by identifying which specific atoms within a molecule are most likely to be involved in electron donation (nucleophilic attack) or acceptance (electrophilic attack). nih.gov These calculations are instrumental in understanding regioselectivity in chemical reactions. While the application of these indices to other pyrazole derivatives has been documented, specific calculations for this compound are absent from the reviewed sources. nih.gov
Conformational Analysis and Potential Energy Surfaces of this compound
The presence of rotatable single bonds in this compound—specifically the C-C bond between the chiral center and the carboxyl group, and the C-N bond linking the chiral center to the pyrazole ring—allows for multiple spatial arrangements or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them by mapping the potential energy surface. mdpi.com
For similar molecules, such as 2'-fluoro-substituted acetophenones, computational studies have shown that strong repulsive forces between polar atoms can render certain conformations unstable. nih.gov In the case of this compound, interactions involving the fluorine, the carboxylic acid group, and the pyrazole ring would dictate the preferred three-dimensional structure. A thorough conformational analysis would be essential for understanding its biological activity and intermolecular interactions, but specific studies on this molecule were not found. researchgate.net
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes like solvation and binding. For this compound, MD simulations could predict how the molecule interacts with solvent molecules, such as water, and how these interactions influence its conformational preferences.
Furthermore, MD simulations are crucial for studying how the molecule might bind to a biological target, such as a protein receptor. mdpi.com These simulations can reveal key intermolecular interactions like hydrogen bonds, halogen bonds, and dispersion forces that stabilize the molecule within a binding site. mdpi.com Despite the utility of this method, no MD simulation studies specifically targeting this compound are currently published.
Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, and Infrared (IR) and Raman vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net
For instance, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental values to validate the proposed molecular structure. Similarly, predicted IR and Raman spectra can help assign the vibrational modes observed experimentally. While computational predictions have been successfully used for various pyrazole and fluoro-organic compounds, a direct comparison between theoretical and experimental spectroscopic data for this compound is not available in the reviewed scientific literature. nih.govresearchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into transient intermediates and transition states that are often difficult to probe experimentally. While extensive research exists on the synthesis and biological activities of pyrazole derivatives, specific computational studies elucidating the reaction mechanisms of this compound are not extensively documented in publicly available literature. However, the principles of computational chemistry can be applied to hypothesize potential reaction pathways and understand the factors governing its formation.
Computational investigations into related pyrazole systems have provided a general framework for understanding their chemical behavior. acs.org For instance, Density Functional Theory (DFT) has been successfully employed to study the regioselectivity of pyrazole synthesis and the mechanisms of various reactions involving the pyrazole nucleus. semanticscholar.org These studies often involve mapping the potential energy surface of a reaction, which allows for the identification of the most energetically favorable pathway. Key parameters calculated in such studies include activation energies (the energy barrier that must be overcome for a reaction to occur) and the geometries of transition states (the highest energy point along the reaction coordinate).
In the context of synthesizing this compound, computational methods could be used to investigate several key steps. For example, in a hypothetical synthesis involving the nucleophilic substitution of a precursor with a pyrazole moiety, DFT calculations could model the approach of the nucleophile, the formation of the new carbon-nitrogen bond, and the departure of the leaving group. The influence of the fluorine atom on the charge distribution and reactivity of the molecule would be a critical aspect of such an investigation.
Although specific data for this compound is not available, a hypothetical representation of data that could be generated from such a computational study is presented below. This table illustrates the type of information that would be crucial for understanding the reaction mechanism.
Hypothetical Reaction Coordinate Data for a Key Synthetic Step
| Species/Transition State | Description | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactants | Separated pyrazole and fluoroacetic acid derivative | 0.0 | - |
| TS1 | Transition state for N-alkylation | +15.2 | C-N: 2.15, C-Lg: 2.30 |
| Intermediate 1 | Alkylated pyrazole intermediate | -5.8 | C-N: 1.45 |
| TS2 | Transition state for deprotonation | +8.1 | C-H: 1.50, H-B: 1.20 |
| Product | This compound | -20.3 | C-N: 1.43 |
| (Note: This data is purely illustrative and not based on actual experimental or computational results for the specified compound.) |
Such computational analyses provide a molecular-level understanding of the reaction, complementing experimental observations. They can help in optimizing reaction conditions by identifying the rate-determining step and suggesting modifications to the reactants or catalysts to lower the activation energy. Furthermore, computational studies can predict the spectroscopic properties of the molecule, which can aid in its experimental characterization. While the specific application of these methods to this compound remains a future research endeavor, the established methodologies in computational chemistry provide a clear roadmap for such an investigation.
Reactivity and Derivatization Chemistry of 2 Fluoro 2 1h Pyrazol 1 Yl Acetic Acid
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through well-established organic reactions.
Esterification, Amidation, and Reduction Reactions
The carboxylic acid functionality of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid can be readily converted into esters and amides, which are common motifs in pharmacologically active molecules.
Esterification: The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. For instance, the esterification of fluorinated acetic acid derivatives can be achieved through processes like reactive distillation, particularly when dealing with fluorinated alcohols. mdpi.com This method integrates the reaction and separation steps, which can be advantageous for equilibrium-limited reactions. mdpi.com The general reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst.
Amidation: The formation of amides from this compound can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents, followed by reaction with a primary or secondary amine. This transformation is crucial for building peptide-like structures or introducing specific functionalities.
Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-fluoro-2-(1H-pyrazol-1-yl)ethanol. This transformation typically employs strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting alcohol can then serve as a precursor for further synthetic modifications.
A summary of these transformations is presented in the table below.
| Transformation | Reagents and Conditions | Product Class |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | 1. SOCl₂ or Oxalyl Chloride2. Amine (R-NH₂) | Amide |
| Reduction | 1. LiAlH₄ or BH₃·THF2. H₂O workup | Primary Alcohol |
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group, from α-fluoro carboxylic acids can be a challenging transformation. However, under specific conditions, it can lead to the formation of fluorinated methyl-pyrazole derivatives. For example, the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in the presence of a base like sodium bicarbonate in a solvent such as dimethylformamide (DMF) has been shown to yield the corresponding methyl derivative. researchgate.net A similar strategy could potentially be applied to this compound to produce 1-(fluoromethyl)-1H-pyrazole.
Furthermore, conversion of the carboxylic acid to a dichloroacetyl derivative followed by decarboxylation can yield a dichloromethyl-substituted pyrazole (B372694). researchgate.net Subsequent treatment with a fluoride (B91410) source, such as cesium fluoride, can then furnish the corresponding difluoromethyl-pyrazole derivative. researchgate.net These transformations provide access to pyrazoles with fluorinated methyl groups, which are of interest in medicinal chemistry due to the unique properties conferred by fluorine.
Reactions Involving the Pyrazole Ring System
The pyrazole ring in this compound is an aromatic heterocycle and, as such, can undergo various reactions typical of aromatic systems, as well as reactions specific to its heterocyclic nature. The presence of the fluoroacetic acid substituent at the N1 position influences the regioselectivity and reactivity of these transformations. The incorporation of fluorine or fluoroalkyl groups onto a pyrazole ring can positively affect its physicochemical and biological properties. nih.gov
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the case of N-substituted pyrazoles, the substitution pattern is directed by the electronic nature of the substituent on the nitrogen and the inherent reactivity of the pyrazole ring. The pyrazole ring itself is a π-excessive heterocycle, making it susceptible to electrophilic attack. The most common site for electrophilic substitution on the pyrazole ring is the C4 position.
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the pyrazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). jocpr.com For example, bromination often occurs readily at the 4-position of the pyrazole ring.
Nitration: The introduction of a nitro group (NO₂) is typically carried out using a mixture of nitric acid and sulfuric acid.
Sulfonation: The installation of a sulfonic acid group (SO₃H) can be accomplished with fuming sulfuric acid.
Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are classic EAS reactions, their application to pyrazoles can be complex due to potential side reactions and catalyst deactivation by the basic nitrogen atoms. youtube.com
The fluoroacetic acid group at N1 is electron-withdrawing, which generally deactivates the pyrazole ring towards electrophilic attack. However, the inherent reactivity of the pyrazole ring often still allows for substitution to occur, primarily at the C4 position.
Metalation and Cross-Coupling Reactions at the Pyrazole Ring
The functionalization of pyrazoles through metalation followed by cross-coupling reactions is a powerful tool for creating complex molecules.
Metalation: Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic rings. In the context of N-substituted pyrazoles, deprotonation can be directed to specific positions by coordinating a strong base (like an organolithium reagent) to a directing group. While the fluoroacetic acid group itself is not a typical directing group, the pyrazole nitrogens can influence the regioselectivity of metalation. Alternatively, halogen-metal exchange on a pre-functionalized pyrazole (e.g., a bromo- or iodo-pyrazole) provides a route to a metalated pyrazole intermediate.
Cross-Coupling Reactions: Once a metalated pyrazole or a halogenated pyrazole is formed, it can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com These reactions are fundamental in modern organic synthesis.
| Cross-Coupling Reaction | Reactants | Product |
| Suzuki Coupling | Halogenated Pyrazole + Boronic Acid/Ester | Aryl/Alkenyl/Alkyl-substituted Pyrazole |
| Sonogashira Coupling | Halogenated Pyrazole + Terminal Alkyne | Alkynyl-substituted Pyrazole |
| Heck Coupling | Halogenated Pyrazole + Alkene | Alkenyl-substituted Pyrazole |
| Buchwald-Hartwig Amination | Halogenated Pyrazole + Amine | Amino-substituted Pyrazole |
These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents onto the pyrazole core.
Functionalization of the Pyrazole Nitrogen Atoms
While the N1 position of the pyrazole ring in the title compound is already substituted with the fluoroacetic acid moiety, the N2 nitrogen atom remains a potential site for functionalization, although this is less common for N1-substituted pyrazoles. Direct N-alkylation or N-arylation of pyrazoles is a common strategy for synthesizing α-pyrazole ketone derivatives. nih.gov However, for an already N1-substituted pyrazole, further reaction at N2 would lead to the formation of a pyrazolium (B1228807) salt. These cationic species can have unique properties and applications.
The formation of such pyrazolium salts would typically involve reaction with a strong electrophile, such as an alkyl halide or a triflate. The reactivity towards this second N-functionalization would be influenced by the electronic nature of the substituent at N1.
Stereoselective Transformations at the Fluorinated Carbon Center
The presence of a chiral center at the α-position to the carboxyl group, substituted with a fluorine atom, makes stereoselectivity a critical aspect of the chemistry of this compound. The fluorine atom's high electronegativity influences the acidity of the α-proton and the reactivity of the adjacent carbonyl group, presenting unique challenges and opportunities for stereocontrolled reactions.
The racemization of α-substituted carboxylic acids is a well-established field, with methods that are applicable to fluorinated analogs like this compound. Mild methods for racemization can be particularly useful when combined with kinetic resolution processes to achieve a dynamic kinetic resolution, thereby converting the entire racemic starting material into a single enantiomer of a product.
One such mild method involves the use of anhydride (B1165640) intermediates. For example, α-hydroxycarboxylic acids have been racemized by heating with acetic anhydride and a base like sodium formate (B1220265) or pyridine. ru.nl Similarly, arylacetic acids can be racemized by refluxing with a catalytic amount of acetic anhydride in the presence of sodium acetate. ru.nl These methods proceed through the formation of a mixed anhydride, which facilitates the enolization and subsequent loss of stereochemistry at the α-carbon.
Table 1: General Conditions for Enzymatic Resolution of Fluorinated Arylcarboxylic Acid Esters
| Parameter | Condition | Source |
|---|---|---|
| Enzyme | Amano PS Lipase (B570770) (from Burkholderia cepacia) | mdpi.comnih.gov |
| Substrate | Racemic aryl carboxylic acid ester | mdpi.comnih.gov |
| Solvent/Medium | Phosphate buffer (pH 7.0) or tert-butyl methyl ether (MTBE) | mdpi.com |
| Temperature | Room temperature or 35 °C | mdpi.com |
| Outcome | (S)-carboxylic acid and unreacted (R)-ester | mdpi.comresearchgate.net |
Stereoselective derivatizations are crucial for synthesizing enantiomerically pure compounds. Enzymatic kinetic resolution is a prime example of a process that yields both stereoretentive and stereoinvertive products from a single racemic starting material.
In the hydrolase-catalyzed resolution of racemic fluorinated arylcarboxylic acid esters, the enzyme selectively hydrolyzes one enantiomer of the ester to the carboxylic acid. mdpi.comresearchgate.net For instance, studies on various fluorinated 3-arylcarboxylic acid ethyl esters using Amano PS lipase showed that the (S)-carboxylic acids were consistently formed, leaving the (R)-esters unreacted. mdpi.comresearchgate.net
Stereoinvertive Transformation: The conversion of the (S)-ester to the (S)-acid represents a change in the functional group (ester to acid) while the stereocenter's configuration is retained relative to the starting material of that specific enantiomer. However, in the context of separating the racemate, it is an "inversion" of one ester enantiomer into an acid.
Stereoretentive Transformation: The (R)-ester remains unreacted, thus its stereochemistry is retained. This unreacted ester can then be isolated with high enantiomeric purity. mdpi.comresearchgate.net
This enzymatic approach allows for the preparation of both enantiomers of the target compound from the racemate. The (S)-acid is obtained directly from the resolution, and the (R)-acid can be accessed by simple chemical hydrolysis of the recovered (R)-ester. The efficiency of this process is highlighted by the high yields and excellent enantiomeric excesses (ee) achieved. mdpi.com
Table 2: Example of Enzymatic Resolution of Racemic Ethyl 3-Aryl-2-methylpropanoates
| Product | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|
| (S)-Carboxylic Acids | 50–80% | 93–100% | mdpi.com |
These findings suggest that a similar strategy could be effectively applied to the ethyl or methyl ester of this compound to access its individual enantiomers.
Cycloaddition Reactions and Heterocycle Annulation with this compound as a Precursor
The pyrazole ring and the activated carbon-carbon double bonds within it make this compound and its derivatives attractive precursors for cycloaddition and annulation reactions to build more complex heterocyclic frameworks. The fluorine substituent can significantly influence the reactivity and regioselectivity of these reactions. nih.gov
Cycloaddition reactions are powerful tools for constructing carbo- and heterocyclic rings in a single, atom-efficient step. rsc.org The pyrazole moiety can act as a component in various cycloaddition pathways.
[3+2] Cycloadditions: This is a common reaction mode for pyrazole-related systems. For instance, pyrazolines can be synthesized via a (3+2)-cycloaddition of in-situ generated nitrile imines with dipolarophiles like chalcones. mdpi.com While the parent compound is already a pyrazole, its derivatives could be designed to participate as either the 1,3-dipole or the dipolarophile. For example, derivatization of the carboxylic acid could introduce a double or triple bond, enabling it to act as a dipolarophile in reactions with azomethine ylides or nitrones to form fused ring systems. researchgate.net
Diels-Alder [4+2] Reactions: 4H-Pyrazoles, which can be seen as structural isomers of 1H-pyrazoles, are known to participate in Diels-Alder reactions as dienes. mit.edu The reactivity is enhanced by electron-withdrawing substituents like fluorine. mit.edu While 1H-pyrazoles are aromatic and less reactive as dienes, derivatization of this compound could lead to non-aromatic pyrazole intermediates capable of undergoing cycloadditions. Computational studies have shown that fluorine substituents have a significant impact on the activation barriers of Diels-Alder reactions. nih.gov
[2+2] and [2+2+2] Cycloadditions: The [2+2+2] cycloaddition is a valuable method for synthesizing six-membered rings, often catalyzed by transition metals. rsc.org A derivative of this compound containing an alkyne or nitrile group could participate in such a reaction to build a fused aromatic ring. rsc.org Similarly, [2+2] cycloadditions, though often thermally forbidden, can occur with highly activated or fluorinated alkenes and alkynes, suggesting a potential pathway for constructing fused four-membered rings under specific conditions. researchgate.net
The general strategy would involve modifying the acetic acid side chain to introduce unsaturation, thereby creating a reactive handle for cycloaddition while the fluoro-pyrazolyl moiety acts as a directing or activating group.
Table 3: Potential Cycloaddition Reactions for Derivatized this compound
| Cycloaddition Type | Potential Reactant from Precursor | Potential Partner | Resulting Structure | Source |
|---|---|---|---|---|
| [3+2] | Derivative with C=C or C≡C bond | Nitrile imine, Azomethine ylide | Fused polycyclic heterocycle | mdpi.comresearchgate.net |
| [4+2] Diels-Alder | Non-aromatic pyrazole intermediate | Dienophile (e.g., alkyne) | Fused bicyclic system | mit.edu |
| [2+2+2] | Derivative with alkyne or nitrile | Two alkyne molecules | Fused aromatic ring | rsc.org |
| [2+2] | Derivative with activated C=C bond | Electron-rich alkene | Fused cyclobutane (B1203170) ring | researchgate.net |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is centered on the reactivity of the pyrazole ring and the carboxylic acid functional group.
Oxidation: The pyrazole ring is an electron-rich aromatic heterocycle and is generally stable towards oxidation. However, substituents on the ring can be susceptible to oxidative transformation. A relevant example is the manganese dioxide (MnO₂) mediated oxidation of 5-acylpyrazolines, which proceeds via a deacylative pathway to yield the corresponding 1,4-diarylpyrazoles. mdpi.com This indicates that while the core ring may resist oxidation, functional groups attached to it can be selectively modified under oxidative conditions. For this compound itself, strong oxidizing agents might lead to degradation, but selective oxidation of a derivatized side chain would be a feasible synthetic strategy.
Reduction: The carboxylic acid group is the most likely site for reduction. It can be readily reduced to the corresponding primary alcohol, 2-fluoro-2-(1H-pyrazol-1-yl)ethanol, using common reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation provides access to a new class of chiral fluorinated pyrazolyl alcohols. The pyrazole ring is typically resistant to catalytic hydrogenation and chemical reduction under conditions used to reduce a carboxylic acid. However, harsh reduction conditions, such as using zinc in strong acid, could potentially affect the heterocyclic ring. researchgate.net The reduction of a related fluorinated naphthalene (B1677914) system with zinc highlights the potential for metal-based reductants in fluorinated systems. researchgate.net
Applications of 2 Fluoro 2 1h Pyrazol 1 Yl Acetic Acid in Advanced Organic Synthesis and Materials Science Excluding Clinical/pharmaceutical
2-Fluoro-2-(1H-pyrazol-1-yl)acetic Acid as a Chiral Building Block in Asymmetric Synthesis
The presence of a fluorine atom on a chiral carbon center in this compound makes it a highly valuable building block for asymmetric synthesis. The introduction of fluorine can significantly alter the biological and chemical properties of molecules, and the ability to control the stereochemistry of this introduction is paramount. The enantiomers of α-fluoro-α-aryl-acetic acids, a class to which this compound belongs, are known to be valuable chiral synthons.
Researchers have demonstrated that the stereoselective synthesis of related α-fluorinated esters can be achieved with high enantiomeric excess. For instance, the kinetic resolution of racemic α-fluoro-α-aryl-acetic acid esters using lipases can yield enantiomerically enriched products. This suggests that enzymatic methods could be effectively applied to resolve racemic this compound, providing access to its individual enantiomers. These enantiopure forms are crucial for applications where specific stereochemistry is required to achieve the desired function.
Use in Ligand Design for Organometallic and Transition Metal Catalysis
The pyrazole (B372694) moiety of this compound is a well-established coordinating group for a wide array of metals, making this compound an attractive candidate for ligand design in organometallic and transition metal catalysis. The nitrogen atoms of the pyrazole ring can act as donors, forming stable complexes with metal centers. The presence of the fluorinated acetic acid side chain can modulate the electronic properties and steric environment of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.
For example, pyrazole-containing ligands have been successfully employed in various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The introduction of a fluorine atom can enhance the Lewis acidity of the metal center and improve the stability of the catalyst. The carboxylic acid group offers a handle for further functionalization or for anchoring the catalyst to a solid support, facilitating catalyst recovery and reuse.
Precursor in the Synthesis of Agrochemicals and Specialty Chemicals
The unique combination of a fluorinated carbon center and a pyrazole ring in this compound makes it a promising precursor for the synthesis of novel agrochemicals and specialty chemicals. Fluorine-containing compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and metabolic stability. The pyrazole ring is also a common scaffold in many commercial pesticides and herbicides.
The synthesis of pyrazole derivatives for agrochemical applications is an active area of research. For instance, certain pyrazole carboxamides have been identified as potent fungicides. This compound can serve as a starting material for the synthesis of a variety of such derivatives through transformations of its carboxylic acid group into amides, esters, or other functional groups, leading to the development of new crop protection agents.
Exploitation in Supramolecular Chemistry and Crystal Engineering
The structural features of this compound lend themselves to applications in supramolecular chemistry and crystal engineering. The carboxylic acid group is a classic hydrogen bond donor and acceptor, while the pyrazole ring contains two nitrogen atoms that can also participate in hydrogen bonding. The fluorine atom can engage in weaker C-F···H and F···F interactions. This combination of functionalities allows for the formation of well-defined, multi-dimensional supramolecular architectures.
The study of intermolecular interactions in the crystal structures of related pyrazole derivatives has revealed a rich variety of hydrogen-bonding motifs. These interactions can be used to control the packing of molecules in the solid state, leading to the design of materials with specific physical properties, such as melting point, solubility, and even non-linear optical behavior. The predictable nature of these interactions makes this compound a valuable tool for crystal engineers.
Development of Functional Materials Incorporating this compound Derivatives
The incorporation of this compound derivatives into polymers and other materials can lead to the development of functional materials with tailored properties. The fluorine content can enhance thermal stability, chemical resistance, and hydrophobicity. The pyrazole ring can provide coordination sites for metal ions, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties.
For instance, monomers derived from this compound could be polymerized to create fluorinated polymers with pendant pyrazole units. These materials could find applications as specialized coatings, membranes for gas separation, or as polymeric ligands for catalysis. The ability to tune the properties of the material by modifying the structure of the monomer makes this a versatile approach to materials design.
Role in Chemical Probe Development for Mechanistic Biological Studies (Non-clinical)
In the realm of non-clinical biological research, this compound and its derivatives can serve as valuable chemical probes for elucidating biological mechanisms. The fluorinated stereocenter can act as a subtle yet impactful modification to probe enzyme active sites or receptor binding pockets. The fluorine atom can also be used as a reporter group in ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological systems without the background noise of ¹H NMR.
Analytical Methodologies for Purity Assessment and Characterization Beyond Basic Identification
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. For 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid, which possesses a stereocenter at the carbon atom bearing the fluorine, pyrazole (B372694), and carboxylic acid groups, determining the enantiomeric purity is critical. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the enantioseparation of a diverse range of chiral compounds, including N1-substituted-1H-pyrazoles. nih.govresearchgate.netnih.gov For the analysis of this compound, a column like Lux Cellulose-2 or Lux Amylose-2 could be employed. nih.gov The selection of the mobile phase is crucial for achieving optimal separation. Both normal-phase (e.g., hexane/isopropanol mixtures) and polar organic modes (e.g., acetonitrile or methanol-based) can be explored. nih.govresearchgate.netnih.gov The acidic nature of the target compound may necessitate the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to ensure good peak shape and reproducibility.
Detection is commonly performed using a UV detector, as the pyrazole ring exhibits significant UV absorbance. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. A well-developed chiral HPLC method can provide resolution values (Rs) significantly greater than 1.5, ensuring baseline separation and accurate quantification.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound
| Parameter | Condition |
| Column | Lux Cellulose-2, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 90:10:0.1 (v/v/v) Hexane / Isopropanol / Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) and GC-Mass Spectrometry for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. colostate.edu A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. colostate.edu
Once derivatized, the resulting ester can be analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase. The separation of different volatile impurities, such as residual solvents from the synthesis or by-products, can be achieved.
Coupling GC with a Mass Spectrometry (MS) detector provides a powerful tool for the identification of unknown impurities. nih.gov The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that can be used as a chemical fingerprint for identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. This is particularly useful for profiling potential process-related impurities or degradation products.
Table 2: Potential Volatile Impurities and their GC-MS Characteristics after Derivatization
| Potential Impurity | Derivatized Form (Methyl Ester) | Expected GC Retention | Key Mass Fragments (m/z) |
| Pyrazole | N/A (sufficiently volatile) | Early eluting | 68, 41, 39 |
| Ethyl fluoroacetate | Ethyl fluoroacetate | Early eluting | 106, 63, 45 |
| 2-fluoroacetic acid | Methyl 2-fluoroacetate | Early eluting | 92, 59, 31 |
| Target Compound | Methyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate | Main peak | 172, 113, 85, 68 |
Capillary Electrophoresis for High-Throughput Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, making it an excellent method for the analysis of acidic compounds like this compound. nih.govspringernature.comnih.gov CE offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption, which are beneficial for high-throughput screening applications. analyticaltoxicology.com
In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. For the analysis of this compound, a basic buffer (e.g., phosphate or borate buffer at pH > 7) would be used to ensure the carboxylic acid is deprotonated and carries a negative charge.
Furthermore, chiral separations can be achieved in CE by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins are commonly used chiral selectors that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus, separation. This provides an alternative or complementary method to chiral HPLC for determining enantiomeric purity.
Table 3: Hypothetical Capillary Electrophoresis Method for Purity Analysis
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Sodium phosphate buffer, pH 7.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 220 nm |
| Expected Migration Time | < 10 min |
Quantitative NMR for Purity and Reaction Monitoring
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a compound without the need for a reference standard of the same compound. mdpi.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
For this compound, both ¹H and ¹⁹F NMR can be utilized. ¹H qNMR can be performed by integrating a well-resolved proton signal of the analyte (e.g., one of the pyrazole protons) and comparing it to the integral of a known signal from an internal standard. Due to the presence of fluorine, ¹⁹F NMR offers a highly specific and sensitive method for quantification and impurity profiling, as the ¹⁹F chemical shift is very sensitive to the local electronic environment. magritek.comnih.gov
Furthermore, NMR is an excellent tool for real-time reaction monitoring. magritek.commagritek.comnih.govresearchgate.netresearchgate.net By acquiring NMR spectra at different time points during the synthesis of this compound, the consumption of starting materials and the formation of the product and any intermediates or by-products can be tracked. This provides valuable kinetic and mechanistic information and allows for the optimization of reaction conditions. For instance, in the synthesis, the disappearance of a signal corresponding to a reactant and the appearance of the characteristic CHF signal in the ¹H NMR or the corresponding signal in the ¹⁹F NMR spectrum of the product can be monitored.
Table 4: Key ¹H and ¹⁹F NMR Signals for Monitoring the Synthesis of this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Signal to Monitor |
| ¹H | Pyrazole H | 7.5 - 8.0 | Appearance and integration increase |
| ¹H | CHF | 5.5 - 6.5 (doublet) | Appearance and integration increase |
| ¹⁹F | CHF | -160 to -190 | Appearance and integration increase |
| ¹H | Reactant-specific proton | Varies | Disappearance and integration decrease |
Emerging Research Frontiers and Future Directions for 2 Fluoro 2 1h Pyrazol 1 Yl Acetic Acid
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of novel compounds and synthetic routes. For 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid, these computational tools offer a multifaceted approach to overcoming synthetic challenges and exploring its therapeutic potential.
Reaction Prediction: The synthesis of asymmetrically fluorinated compounds can be complex. ML models, trained on vast datasets of chemical reactions, can predict the outcomes of potential synthetic routes to this compound, including identifying optimal reagents, catalysts, and reaction conditions to maximize yield and stereoselectivity. rsc.org For instance, neural network algorithms have been successfully employed to predict the strength of electrophilic fluorinating reagents, a crucial parameter in the synthesis of organofluorine compounds. nih.gov By analyzing patterns in reactivity, these models can guide chemists in selecting the most efficient pathway, potentially reducing the number of trial-and-error experiments. This predictive power is particularly valuable for complex, multi-step syntheses, offering a streamlined path to the target molecule. youtube.com
Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis
The synthesis of fluorinated organic compounds often involves hazardous reagents and highly exothermic reactions, posing challenges for safe and scalable production in traditional batch reactors. vapourtec.com Continuous flow chemistry, utilizing microreactors, offers a compelling solution by providing enhanced control over reaction parameters, improving safety, and facilitating scalability. nih.govmdpi.com
Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, enable precise control over temperature and mixing, which is critical for managing the often-energetic fluorination reactions. beilstein-journals.orgresearchgate.net The small reaction volumes within the microchannels minimize the risks associated with handling hazardous reagents like elemental fluorine or diethylaminosulfur trifluoride (DAST). acs.orgvapourtec.com This contained environment is particularly advantageous for the synthesis of this compound, where the introduction of the fluorine atom can be a delicate and potentially hazardous step.
Sustainable Synthesis and Biocatalytic Approaches
The principles of green chemistry are increasingly influencing the development of new synthetic methods, with a focus on reducing waste, energy consumption, and the use of hazardous substances. Biocatalysis, the use of enzymes to catalyze chemical reactions, is at the forefront of this movement, offering highly selective and environmentally benign alternatives to traditional chemical methods.
Enzymatic Fluorination: The direct and selective introduction of fluorine into organic molecules under mild conditions remains a significant challenge in synthetic chemistry. lifechemicals.com Fluorinases, a class of enzymes capable of forming carbon-fluorine bonds, represent a promising avenue for the sustainable synthesis of fluorinated compounds. researchgate.net While the direct enzymatic synthesis of this compound has not yet been reported, the development of engineered enzymes for asymmetric fluorination is a rapidly advancing field. the-innovation.org For example, biocatalytic approaches have been used for the asymmetric construction of secondary and tertiary fluorides from β-fluoro-α-ketoacids, demonstrating the potential for creating chiral fluorinated building blocks. princeton.edunih.govresearchgate.netchemrxiv.org
Biocatalytic Synthesis of the Pyrazole (B372694) Core: Transaminases have been employed in the biocatalytic synthesis of substituted pyrazines and pyrroles, showcasing the potential of enzymes to mediate the key bond-forming steps in heterocycle synthesis. manchester.ac.uk The use of enzymes could offer a highly regioselective and stereoselective route to precursors of this compound, operating under mild, aqueous conditions and reducing the reliance on harsh reagents and solvents. The application of lipases for the deracemization of fluorinated arylcarboxylic acids further highlights the utility of biocatalysis in producing enantiomerically pure fluorinated pharmaceuticals. mdpi.com
Exploration of Novel Chemical Space Through Strategic Derivatization
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govnih.govmdpi.comnih.gov Strategic derivatization of the this compound core presents a significant opportunity to explore novel chemical space and develop new therapeutic agents.
Functionalization of the Pyrazole Ring: The pyrazole ring offers multiple sites for functionalization, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. lifechemicals.comnih.gov Late-stage functionalization strategies are particularly valuable as they enable the rapid generation of a diverse library of analogues from a common intermediate. nih.gov For example, various substituents can be introduced at different positions of the pyrazole ring to modulate properties like solubility, metabolic stability, and target binding affinity. The incorporation of fluorine or fluoroalkyl groups onto a pyrazole ring is a known strategy to enhance its biological properties. researchgate.net
Modification of the Acetic Acid Moiety: The carboxylic acid group of this compound is another key site for derivatization. It can be converted into a variety of functional groups, such as esters, amides, or more complex bioisosteres, to modulate the molecule's interaction with biological targets and improve its drug-like properties. This approach has been widely used in the development of pyrazole-based therapeutics for a range of diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com The combination of a fluorinated stereocenter with a strategically modified pyrazole and acetic acid side chain offers a rich chemical space for the discovery of new and effective pharmaceuticals.
Q & A
Q. What are the common synthetic routes for 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield?
Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of pyrazole derivatives with fluorinated acetic acid precursors.
- Step 2 : Functionalization of the pyrazole ring via nucleophilic substitution or cross-coupling reactions.
- Step 3 : Purification via chromatography (e.g., reverse-phase) or recrystallization.
Q. Key Conditions :
- Temperature : 0–25°C for fluorination to minimize side reactions.
- Catalysts : Sodium iodide (NaI) or transition metals for halogen exchange .
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility optimization.
Q. How is the molecular structure of this compound characterized?
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used for single-crystal structure determination. Key parameters include bond lengths (C–F: ~1.35 Å) and dihedral angles .
- Spectroscopy :
- NMR : NMR shows a singlet at ~-200 ppm for the fluorine substituent.
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm .
Q. Example Data :
| Technique | Key Peaks/Parameters | Structural Insight |
|---|---|---|
| NMR | δ 3.8–4.2 (pyrazole CH) | Confirms ring substitution pattern |
| X-ray | Space group P2/c | Planar pyrazole-carboxylic acid alignment |
Q. What are the critical physical and chemical properties of this compound?
- Physical Properties :
- Melting Point: 140–160°C (varies with crystallinity).
- Solubility: Moderate in polar solvents (e.g., DMSO, methanol) .
- Chemical Stability :
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity and biological activity?
- Electronic Effects : Fluorine’s electronegativity increases the acidity of the carboxylic acid (pK ~2.5) and stabilizes transition states in nucleophilic reactions .
- Biological Activity : Acts as a competitive inhibitor for enzymes like mPGES-1 (IC ~5 µM), with the fluorine enhancing binding affinity via hydrophobic interactions .
Q. Mechanistic Insight :
- Fluorine’s steric and electronic effects block substrate access to enzyme active sites .
Q. What methodologies are used to resolve contradictions in biological activity data?
- Dose-Response Analysis : Validate IC values across multiple assays (e.g., fluorescence vs. radiometric).
- Structural-Activity Relationships (SAR) : Compare derivatives (e.g., trifluoromethyl vs. fluoro analogs) to isolate fluorine’s role .
- Computational Modeling : Molecular docking (AutoDock) predicts binding modes and validates experimental data .
Q. Example SAR Table :
| Derivative | Substituent | mPGES-1 IC (µM) |
|---|---|---|
| Parent | F | 5.0 ± 0.3 |
| Analog 1 | CF | 3.2 ± 0.2 |
| Analog 2 | H | >100 |
Q. How can researchers optimize purity and analyze trace impurities?
Q. Analytical Conditions :
| Method | Column | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 | ACN/HO (0.1% TFA) | UV 254 nm |
| LC-MS | HILIC | MeOH/NHAcetate | ESI+ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
